![molecular formula C28H32N2O11 B12104664 6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104664.png)
6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-epi-Benazeprilat Acyl-beta-D-glucuronide is a metabolite of benazepril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. This compound is a byproduct produced during the synthesis of benazepril metabolites .
Vorbereitungsmethoden
The preparation of 1’-epi-Benazeprilat Acyl-beta-D-glucuronide involves synthetic routes that typically include the glucuronidation of benazeprilat. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and methanol .
Analyse Chemischer Reaktionen
1’-epi-Benazeprilat Acyl-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized metabolites, while reduction could produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1’-epi-Benazeprilat Acyl-beta-D-glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in the study of benazepril metabolism.
Biology: The compound helps in understanding the metabolic pathways of ACE inhibitors.
Medicine: Research involving this compound contributes to the development of new antihypertensive drugs.
Industry: It is used in the quality control of pharmaceutical products containing benazepril.
Wirkmechanismus
The mechanism of action of 1’-epi-Benazeprilat Acyl-beta-D-glucuronide involves its role as a metabolite of benazepril. Benazepril inhibits the angiotensin-converting enzyme, leading to decreased levels of angiotensin II and, consequently, reduced blood pressure. The glucuronidation of benazeprilat enhances its solubility and facilitates its excretion from the body .
Vergleich Mit ähnlichen Verbindungen
1’-epi-Benazeprilat Acyl-beta-D-glucuronide can be compared with other similar compounds such as:
Benazeprilat: The active metabolite of benazepril.
Benazepril: The parent drug from which 1’-epi-Benazeprilat Acyl-beta-D-glucuronide is derived.
Other ACE Inhibitors: Compounds like enalaprilat and lisinopril, which also inhibit the angiotensin-converting enzyme but differ in their metabolic pathways and pharmacokinetic properties.
1’-epi-Benazeprilat Acyl-beta-D-glucuronide is unique due to its specific glucuronidation, which affects its solubility and excretion profile .
Eigenschaften
Molekularformel |
C28H32N2O11 |
|---|---|
Molekulargewicht |
572.6 g/mol |
IUPAC-Name |
6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H32N2O11/c31-20(40-28-23(34)21(32)22(33)24(41-28)27(38)39)14-30-19-9-5-4-8-16(19)11-13-17(25(30)35)29-18(26(36)37)12-10-15-6-2-1-3-7-15/h1-9,17-18,21-24,28-29,32-34H,10-14H2,(H,36,37)(H,38,39) |
InChI-Schlüssel |
OJAPCMFSNNRWFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




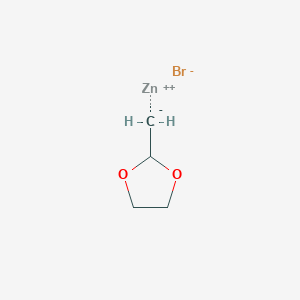
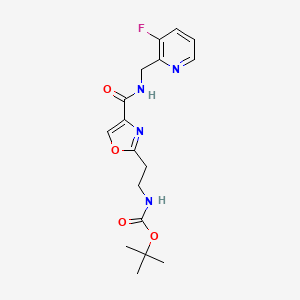
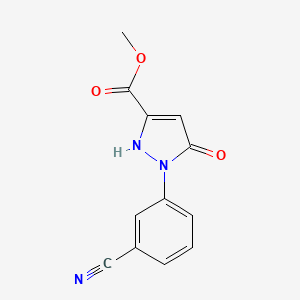
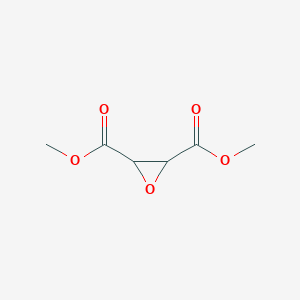
![Benzo[b]thiophene, 2,3-dihydro-5-iodo-](/img/structure/B12104616.png)

![tert-butyl N-[6-(benzotriazol-1-yl)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B12104631.png)
![4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4,6-dideoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12104639.png)
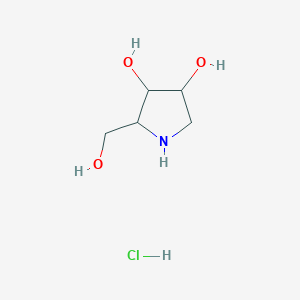
![Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12104658.png)
![n-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12104673.png)

